molecular formula C18H14N2O3S B2873392 N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide CAS No. 921773-24-2

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide

Cat. No. B2873392
CAS RN: 921773-24-2
M. Wt: 338.38
InChI Key: QOJLARPQTGDLKF-UHFFFAOYSA-N
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Description

“N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is a compound that has been studied for its potential antitumor properties . It is a part of a series of novel 2-oxoindoline-based acetohydrazides . The compound has shown notable cytotoxicity toward human cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves the design and creation of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides . The structures of these compounds were identified using the analysis of IR, MS, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular formula of “N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is C10H9NO2S . The molecular weight is 207.25 .


Physical And Chemical Properties Analysis

“N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is a solid substance . It has a melting point of 215-219 °C (lit.) .

Scientific Research Applications

Antitumor Agents

The compound has been investigated for its potential as an antitumor agent. Researchers have designed and synthesized novel derivatives of 2-oxoindoline-based acetohydrazides, which showed notable cytotoxicity toward various human cancer cell lines . These compounds, including derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide, were found to be effective in inducing apoptosis in cancer cells, making them promising candidates for anticancer drug development.

Apoptosis Induction

In the search for small molecules that can activate procaspase-3, a key player in the apoptosis pathway, this compound has been utilized. The induction of apoptosis is crucial for eliminating cancer cells, and derivatives of this compound have demonstrated the ability to accumulate cells in the S phase and substantially induce late cellular apoptosis .

Cell Cycle Regulation

The compound’s derivatives have shown effects on cell cycle regulation, particularly in accumulating cells in the S phase. This is significant because the disruption of normal cell cycle progression is a hallmark of cancer, and compounds that can regulate the cell cycle have therapeutic potential .

Breast Cancer Treatment

Specific derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide have been assessed for their anti-proliferative properties against the MCF-7 breast cancer cell line. Some compounds exhibited potent activity, with IC50 values in a competitive range compared to known anticancer drugs .

VEGFR-2 Inhibition

One of the derivatives was found to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, which is the process of new blood vessel formation often exploited by tumors to support their growth. Inhibition of VEGFR-2 is a targeted approach to hinder tumor growth and metastasis .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding profile of the most active compounds, including derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide, in the VEGFR-2 active site. This helps in understanding the interaction at the molecular level and aids in the design of more potent inhibitors .

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18-11-14-9-15(6-8-17(14)19-18)20-24(22,23)16-7-5-12-3-1-2-4-13(12)10-16/h1-10,20H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJLARPQTGDLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide

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